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Compound of Interest

Compound Name: 5-Bromo-4-chloropyridin-3-amine

Cat. No.: B1524581 Get Quote

In the landscape of medicinal chemistry, pyridine scaffolds are ubiquitous, forming the core of

numerous FDA-approved drugs due to their unique physicochemical properties, including their

ability to engage in hydrogen bonding and improve pharmacokinetic profiles.[1] Among the vast

arsenal of synthetic intermediates, halogenated pyridines have emerged as particularly

powerful tools.[2] They provide chemists with versatile handles for constructing complex

molecular architectures through a variety of cross-coupling and substitution reactions.

5-Bromo-4-chloropyridin-3-amine, with its distinct arrangement of two different halogen

atoms and an amino group on a pyridine core, represents a highly strategic building block. This

trifunctional scaffold offers the potential for sequential, site-selective modifications, enabling the

systematic exploration of chemical space essential for modern drug development and lead

optimization programs. This guide provides a comprehensive overview of its properties,

synthesis, reactivity, and applications for researchers, scientists, and drug development

professionals.

Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective

application in synthesis. The key characteristics of 5-Bromo-4-chloropyridin-3-amine are

summarized below.
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Property Value Source

CAS Number 89283-92-1 [3][4]

Molecular Formula C₅H₄BrClN₂ [3]

Molecular Weight 207.46 g/mol [3]

IUPAC Name
5-bromo-4-chloropyridin-3-

amine
N/A

SMILES NC1=C(Cl)C(Br)=CN=C1 [3]

InChIKey
XUZVZOWANQYHSJ-

UHFFFAOYSA-N
[5]

Appearance Solid (Typical) [6]

Storage
Keep in dark place, inert

atmosphere, 2-8°C
[3]

Synthetic Strategies: A Plausible Retrosynthetic
Approach
While numerous methods exist for the synthesis of substituted pyridines, a common and

practical approach for a molecule like 5-Bromo-4-chloropyridin-3-amine involves the

sequential halogenation of a readily available aminopyridine precursor.[7][8][9][10][11] The

regioselectivity of these halogenation steps is critical and is governed by the electronic nature

of the pyridine ring and the directing effects of the existing substituents.

A logical synthetic workflow would proceed as follows:

3-Aminopyridine 3-Amino-4-chloropyridine

 Chlorination
 (e.g., NCS, HCl) 5-Bromo-4-chloropyridin-3-amine

 Bromination
 (e.g., NBS, HBr) 

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 5-Bromo-4-chloropyridin-3-amine.
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Causality Behind Experimental Choices:

Step 1: Chlorination of 3-Aminopyridine: The initial chlorination is directed to the 4-position.

The amino group at C3 is an ortho-, para-director. However, the C2 and C6 positions are

strongly activated towards electrophilic attack. To achieve chlorination at C4, specific

conditions using reagents like N-chlorosuccinimide (NCS) in an acidic medium can favor this

substitution pattern.

Step 2: Bromination of 3-Amino-4-chloropyridine: With the C4 position blocked by chlorine,

the subsequent bromination is directed to the remaining activated positions. The amino

group strongly activates the C5 position (para) for electrophilic aromatic substitution. Using a

mild brominating agent like N-Bromosuccinimide (NBS) allows for selective installation of the

bromine atom at C5, yielding the target molecule.[12]

The Core of Synthetic Utility: Differential Reactivity
The true value of 5-Bromo-4-chloropyridin-3-amine lies in the differential reactivity of its two

carbon-halogen bonds. This allows for a programmed, stepwise introduction of different

molecular fragments, a cornerstone of modern library synthesis and structure-activity

relationship (SAR) studies.

The reactivity is primarily dictated by the type of reaction employed:

Palladium-Catalyzed Cross-Coupling: The reactivity of carbon-halogen bonds in these

reactions generally follows the order C-I > C-Br > C-Cl.[13] Therefore, the C5-Br bond is

significantly more reactive than the C4-Cl bond in Suzuki-Miyaura, Sonogashira, and

Buchwald-Hartwig couplings. This enables selective functionalization at the C5 position while

leaving the C4-Cl bond intact for subsequent transformations.[14][15]

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are governed by the electron-

deficient nature of the pyridine ring, which is enhanced by the electron-withdrawing nitrogen

atom. The positions most activated towards nucleophilic attack are C2, C6, and C4.

Consequently, the chlorine atom at the C4 position is the preferred site for displacement by

nucleophiles like amines, alcohols, or thiols.[13][14]

Caption: Differential reactivity pathways of 5-Bromo-4-chloropyridin-3-amine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://patents.google.com/patent/CN103420903A/en
https://www.benchchem.com/product/b1524581?utm_src=pdf-body
https://pdf.benchchem.com/150/A_Comparative_Guide_to_the_Reactivities_of_3_Bromo_2_chloropyridine_in_Key_Cross_Coupling_and_Substitution_Reactions.pdf
https://www.nbinno.com/article/other-organic-chemicals/chemical-properties-reactivity-3-bromo-2-chloropyridine-fu
https://pdf.benchchem.com/150/Technical_Support_Center_Selective_Reactions_of_3_Bromo_2_chloropyridine.pdf
https://pdf.benchchem.com/150/A_Comparative_Guide_to_the_Reactivities_of_3_Bromo_2_chloropyridine_in_Key_Cross_Coupling_and_Substitution_Reactions.pdf
https://www.nbinno.com/article/other-organic-chemicals/chemical-properties-reactivity-3-bromo-2-chloropyridine-fu
https://www.benchchem.com/product/b1524581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Field-Proven Experimental Protocols
The following protocols are exemplar workflows, demonstrating how to exploit the molecule's

differential reactivity.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-
Br Position
This procedure describes a typical palladium-catalyzed cross-coupling to form a new carbon-

carbon bond at the bromine-substituted position.

Methodology:

Inert Atmosphere: To a flame-dried Schlenk flask, add 5-Bromo-4-chloropyridin-3-amine
(1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such

as potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5

mol%), to the flask.

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three

times. Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 10 mL).

[16]

Reaction: Heat the reaction mixture to 85-95°C and stir for 4-12 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with

ethyl acetate and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel to yield the 5-aryl-4-chloropyridin-3-amine product.

Trustworthiness through Causality:
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Inert Atmosphere: Prevents oxidation and degradation of the palladium catalyst, ensuring its

catalytic activity.

Base (K₃PO₄): Essential for the transmetalation step of the catalytic cycle, facilitating the

transfer of the organic group from boron to palladium.

Pd(PPh₃)₄: A robust, pre-catalyst that forms the active Pd(0) species in situ, which is

necessary to initiate the catalytic cycle via oxidative addition into the C-Br bond.[16]

Solvent Mixture: The aqueous/organic mixture ensures solubility for both the organic

substrates and the inorganic base.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at
the C4-Cl Position
This procedure details the displacement of the chlorine atom with an amine nucleophile, a

common strategy for introducing diversity.

Methodology:

Reaction Setup: In a sealable reaction vial, combine 5-Bromo-4-chloropyridin-3-amine
(1.0 mmol, 1.0 eq), the desired primary or secondary amine (1.5 mmol, 1.5 eq), and a non-

nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq) if the amine is

used as a salt.

Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl

sulfoxide (DMSO) (5 mL).[15]

Reaction: Seal the vial tightly and heat the mixture to 100-140°C for 6-24 hours. The higher

temperature is necessary to overcome the activation energy for SNAr on the pyridine ring.

[15]

Monitoring: Track the consumption of the starting material using TLC or LC-MS.

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract

with an organic solvent like ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate. The resulting crude material can be purified by silica gel chromatography to

afford the desired 5-bromo-N⁴-substituted-pyridine-3,4-diamine.

Trustworthiness through Causality:

Polar Aprotic Solvent (DMF/DMSO): These solvents are effective at solvating the transition

state of the SNAr reaction (the Meisenheimer complex), thereby accelerating the reaction

rate.

Heat: SNAr reactions on heterocyclic rings are often sluggish and require thermal energy to

proceed at a reasonable rate.[15]

Base (optional): If the amine nucleophile is an HCl salt, a base is required to generate the

free, more nucleophilic amine in situ.

Application Workflow in Medicinal Chemistry
The sequential, selective reactivity of 5-Bromo-4-chloropyridin-3-amine makes it an ideal

scaffold for building libraries of compounds in a lead optimization phase. A typical workflow

would involve exploring different substituents at the C5 and C4 positions to probe the target's

binding pocket.
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Caption: Logical workflow for library synthesis using the title compound.

This approach allows for the creation of molecules with two distinct points of diversity, crucial

for fine-tuning properties like target affinity, selectivity, and ADME (Absorption, Distribution,

Metabolism, and Excretion) profiles. The presence of chlorine and bromine atoms in drug

candidates has been shown to enhance binding affinity through halogen bonding and improve

metabolic stability.[1][17]

Safety and Handling
As with any halogenated amine, proper safety precautions are essential. Based on aggregated

GHS data, this compound presents several hazards.
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Hazard Class GHS Statement Source

Acute Toxicity, Oral
H301/H302: Toxic or Harmful if

swallowed
[18]

Acute Toxicity, Dermal
H312: Harmful in contact with

skin
[18]

Skin Corrosion/Irritation H315: Causes skin irritation [18]

Eye Damage/Irritation
H318/H319: Causes serious

eye damage/irritation
[18]

Handling Recommendations:

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume

hood.[19]

Personal Protective Equipment (PPE): Wear suitable protective clothing, impervious gloves,

and tightly fitting safety goggles or a face shield.[6][19]

Precautions: Avoid contact with skin, eyes, and clothing. Avoid ingestion, inhalation, and the

formation of dust.[6][19]

Storage Recommendations:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

For long-term stability and to maintain product quality, store under an inert atmosphere (e.g.,

nitrogen or argon) at refrigerated temperatures (2-8°C) and protect from light.[3][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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